molecular formula C20H19N5O2 B10985628 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10985628
M. Wt: 361.4 g/mol
InChI Key: UIIXZERREIAZQG-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indolecarboxamides This compound is characterized by the presence of a triazole ring, a methoxybenzyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction of the obtained imine to the corresponding amine using sodium borohydride . This process is characterized by its operational simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride yields the corresponding amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition leads to increased levels of endocannabinoids, which can modulate neurotransmitter release and provide neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its combination of a triazole ring and an indole moiety, which imparts distinct chemical and biological properties. Its ability to inhibit FAAH and its potential neuroprotective effects set it apart from other similar compounds .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-25-16-6-4-3-5-14(16)12-17(25)19(26)22-20-21-18(23-24-20)11-13-7-9-15(27-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,21,22,23,24,26)

InChI Key

UIIXZERREIAZQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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